Methyl 2-(morpholin-3-yl)acetate hydrochloride
Overview
Description
Methyl 2-(morpholin-3-yl)acetate hydrochloride: is a chemical compound with the molecular formula C7H13NO3Cl. It is a derivative of morpholine, a heterocyclic amine, and is used in various scientific and industrial applications. This compound is known for its versatility and reactivity, making it a valuable substance in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with morpholine and methyl acrylate.
Reaction Conditions: The reaction involves the nucleophilic addition of morpholine to methyl acrylate, followed by acidification to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at room temperature.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Alkylated or aminated derivatives of morpholine.
Scientific Research Applications
Chemistry: Methyl 2-(morpholin-3-yl)acetate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of various drugs, including those used in the treatment of cardiovascular diseases and neurological disorders. Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(morpholin-3-yl)acetate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(morpholin-4-yl)acetate: A structural isomer with a different position of the morpholine ring.
Methyl 2-(piperidin-3-yl)acetate: A compound with a similar structure but a different heterocyclic ring.
Methyl 2-(pyrrolidin-3-yl)acetate: Another related compound with a smaller ring size.
Uniqueness: Methyl 2-(morpholin-3-yl)acetate hydrochloride is unique due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications in organic synthesis and research.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 2-(morpholin-3-yl)acetate hydrochloride, with the molecular formula C₇H₁₄ClNO₃, is a chiral organic compound that exhibits significant biological activity. This compound is notable for its structural properties, including the morpholine ring, which contributes to its pharmacological effects and potential applications in medicinal chemistry. The hydrochloride form enhances its solubility in water, making it suitable for various research and pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄ClNO₃
- Molecular Weight : Approximately 179.65 g/mol
- Chirality : The compound is chiral, possessing a specific three-dimensional arrangement that affects its biological interactions.
The synthesis of this compound typically involves the reaction of morpholine with methyl chloroacetate through a nucleophilic substitution mechanism. This process allows for the formation of the desired product while maintaining its unique structural characteristics.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its chiral nature allows for precise fitting into active sites of biological molecules, modulating various biological pathways.
Key Biological Interactions
- Enzyme Modulation : The compound has been shown to influence enzyme activity, which is crucial for understanding its therapeutic applications.
- Receptor Binding : Studies suggest that this compound can bind to various receptors, potentially leading to pharmacological effects relevant in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
E. coli | 0.004 mg/mL | 0.008 mg/mL |
S. aureus | 0.015 mg/mL | 0.030 mg/mL |
B. cereus | 0.015 mg/mL | 0.025 mg/mL |
En. cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited potent antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin in several cases .
Case Studies and Research Findings
- Antibacterial Efficacy : In a study evaluating various derivatives, this compound demonstrated superior activity against Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .
- Pharmacological Applications : The morpholine moiety present in the compound has been linked to various pharmacological effects, including analgesic and antimicrobial properties, making it a valuable candidate for further research in drug development .
Properties
IUPAC Name |
methyl 2-morpholin-3-ylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONGJCTTJXALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679262 | |
Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-21-0 | |
Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine-3-acetic acid methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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